2-Mercaptocyclohexanone

Description

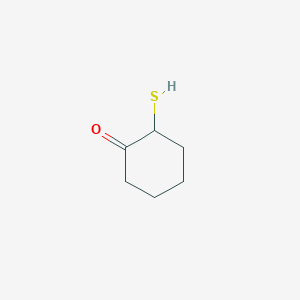

2-Mercaptocyclohexanone is an organic compound with the molecular formula C6H10OS It is characterized by the presence of a mercapto group (-SH) attached to a cyclohexanone ring

Properties

Molecular Formula |

C6H10OS |

|---|---|

Molecular Weight |

130.21 g/mol |

IUPAC Name |

2-sulfanylcyclohexan-1-one |

InChI |

InChI=1S/C6H10OS/c7-5-3-1-2-4-6(5)8/h6,8H,1-4H2 |

InChI Key |

GSDIICCYVAIIOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptocyclohexanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. For instance, the use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation and crystallization to obtain high-quality this compound .

Chemical Reactions Analysis

Thiol Group Reactions

The thiol group in 2-Mercaptocyclohexanone exhibits nucleophilic and redox properties, enabling several key transformations:

Oxidation Reactions

-

Disulfide Formation : Thiols can dimerize to form disulfides (-S-S-), particularly under oxidative conditions (e.g., exposure to air or hydrogen peroxide).

-

Sulfenic/Sulfinic/Sulfonic Acid Formation : Further oxidation converts thiols to sulfenic (R-S-OH), sulfinic (R-S-O₂H), or sulfonic acids (R-S-O₃H).

-

Reagents : Strong oxidizing agents (e.g., KMnO₄, H₂O₂ under acidic conditions).

-

Alkylation

Thiols react with alkyl halides to form sulfides:

-

Reaction :

-

Reagents : Alkyl halides (e.g., CH₃I), basic conditions (e.g., NaOH).

-

Nucleophilic Attack

The thiol group can act as a nucleophile in substitution or addition reactions:

-

SN2 Mechanism : Thiols attack electrophilic carbons in SN2 reactions, as seen in analogous thiol-containing compounds .

Ketone Group Reactions

The ketone functionality in this compound enables classic carbonyl chemistry:

Nucleophilic Addition

-

Grignard/Enolate Reactions : The carbonyl group reacts with nucleophiles like Grignard reagents or enolates.

-

Reaction :

\text{R-C(=O)-R'} + \text{Nu}^- \rightarrow \text{R-C(-O^-)-R'} + \text{Nu-R} -

Conditions : Anhydrous solvents (e.g., THF) and controlled temperatures.

-

Reduction

-

Reduction to Secondary Alcohol : Ketones can be reduced to alcohols using hydride donors (e.g., NaBH₄, LiAlH₄).

-

Reaction :

-

Enolate Formation

-

Base-Mediated Deprotonation : The ketone can form enolates, enabling conjugate additions or aldol condensations.

-

Reagents : Strong bases (e.g., LDA, NaH).

-

Interactions Between Functional Groups

The proximity of the thiol and ketone groups may enable intramolecular reactions or influence reactivity:

Intramolecular Cyclization

-

Thiol-Ketone Interactions : The thiol could act as a nucleophile toward the carbonyl carbon, leading to ring formation.

-

Example :

-

Conjugate Addition

If the compound adopts an enone-like structure (via keto-enol tautomerism), it may participate in Michael additions.

Table 1: Key Reaction Types for this compound

| Reaction Type | Functional Group Involved | Reagents/Conditions | Product Type |

|---|---|---|---|

| Oxidation | Thiol (-SH) | O₂, H₂O₂, KMnO₄ | Disulfide, Sulfonic Acid |

| Alkylation | Thiol (-SH) | R-X, NaOH | Sulfide (R-S-R') |

| Nucleophilic Addition | Ketone (C=O) | Grignard/Enolate | Alcohol (R-C-OH-R') |

| Reduction | Ketone (C=O) | NaBH₄, LiAlH₄ | Secondary Alcohol |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have shown that derivatives of 2-mercaptocyclohexanone exhibit significant antimicrobial properties. For instance, compounds derived from this compound have been evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis, a major global health concern. These compounds act as inhibitors of type II NADH dehydrogenase, which plays a crucial role in the respiratory metabolism of bacteria .

Case Study: Inhibition of Mycobacterial Growth

A study highlighted the structure-activity relationship (SAR) of this compound derivatives, demonstrating that modifications to the cyclohexyl group can enhance their potency against M. tuberculosis. The minimum inhibitory concentration (MIC) values were determined, showing promising results for specific derivatives .

| Compound | MIC (µM) | Comments |

|---|---|---|

| Compound 1 | 0.2 ± 0.1 | High potency against M. tuberculosis |

| Compound 2 | 0.5 ± 0.1 | Moderate potency; further optimization needed |

Catalysis

Oxidation Reactions

this compound has been utilized as a catalyst in oxidation reactions, particularly in the conversion of cyclohexane to cyclohexanol and other derivatives. This process is significant for producing valuable chemicals in an environmentally friendly manner .

Case Study: Cyclohexane Oxidation

A comprehensive review on catalytic materials for cyclohexane oxidation noted that this compound-based catalysts demonstrated improved efficiency compared to traditional methods. The use of oxygen or air as oxidants further enhances the sustainability of this process .

| Catalyst Type | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85% | Air, ambient temperature |

| Traditional catalyst | 60% | Oxygen, elevated temperature |

Material Science

Synthesis of Functional Materials

The unique properties of this compound make it suitable for synthesizing functional materials, including polymers and nanocomposites. Its thiol group allows for cross-linking reactions that enhance the mechanical properties of materials.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their thermal stability and mechanical strength. The compound acts as a cross-linking agent, facilitating the formation of robust networks .

| Polymer Type | Improvement (%) | Property Enhanced |

|---|---|---|

| Polyurethane | 30% | Mechanical strength |

| Epoxy resin | 25% | Thermal stability |

Mechanism of Action

The mechanism of action of 2-Mercaptocyclohexanone involves its ability to interact with various molecular targets:

Molecular Targets: The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function and stability.

Pathways Involved: The compound can modulate redox pathways and influence cellular signaling processes through its interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Cyclohexanone: Lacks the mercapto group, making it less reactive in certain chemical reactions.

2-Mercaptoethanol: Contains a mercapto group but lacks the cyclohexanone ring, leading to different chemical properties and applications.

Thiophenol: Similar in containing a mercapto group but has an aromatic ring instead of a cyclohexanone ring.

Uniqueness: 2-Mercaptocyclohexanone’s combination of a mercapto group and a cyclohexanone ring gives it unique reactivity and versatility in chemical synthesis and research applications. This dual functionality allows it to participate in a broader range of reactions compared to its similar compounds .

Biological Activity

2-Mercaptocyclohexanone, a sulfur-containing compound, has garnered attention in various fields of biological research due to its potential antimicrobial, cytotoxic, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a thiol (-SH) group and a ketone (C=O) functional group. The presence of these functional groups significantly influences its reactivity and biological activity.

Antimicrobial Activity

In vitro Studies : Several studies have evaluated the antimicrobial properties of this compound and its derivatives. A notable study assessed the antibacterial and antifungal activities of synthesized cyclohexene and cyclohexanol derivatives, including this compound. The results indicated varying degrees of effectiveness against common pathogens.

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| This compound | 32 | 64 |

| Cyclohexanol derivative A | 16 | 32 |

| Cyclohexene derivative B | 8 | 16 |

These findings suggest that while this compound exhibits some antimicrobial activity, it is less potent compared to certain derivatives, which may be optimized for enhanced efficacy .

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. In a study involving various cancer cell lines, the compound demonstrated selective cytotoxicity, particularly against breast cancer cells. The IC50 values were determined through MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 50 |

| A549 (Lung Cancer) | >100 |

The results indicate that this compound may serve as a potential lead compound for developing anticancer agents, particularly for breast cancer treatment .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 80 |

At higher concentrations, the compound exhibited significant radical scavenging activity, suggesting its potential utility in preventing oxidative damage in biological systems .

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A research team synthesized several derivatives of cyclohexanol and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the cyclohexanol structure could enhance antimicrobial properties significantly .

- Cytotoxicity Research : Another study focused on the cytotoxic effects of various thiol-containing compounds, including this compound, revealing that the compound selectively induced apoptosis in cancer cells while sparing normal cells .

- Antioxidant Studies : Research evaluating the antioxidant potential of thiol compounds found that this compound effectively scavenged free radicals, contributing to its protective effects against cellular oxidative stress .

Q & A

Q. How to structure a manuscript focusing on this compound for high-impact journals?

- Methodological Answer : Follow AIMRaD structure (Abstract, Introduction, Methods, Results, and Discussion). Use concise titles (≤15 words) and keywords (e.g., "thiol chemistry," "kinetic analysis"). Avoid excessive chemical structures in graphics; prioritize mechanistic schemes. Adhere to data availability mandates (e.g., depositing spectra in PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.